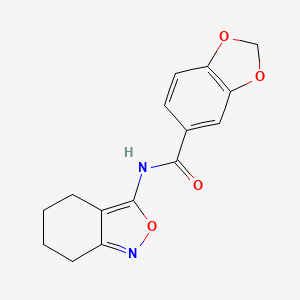

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2H-1,3-benzodioxole-5-carboxamide

Description

Properties

IUPAC Name |

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c18-14(9-5-6-12-13(7-9)20-8-19-12)16-15-10-3-1-2-4-11(10)17-21-15/h5-7H,1-4,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAMHVAHOYQNSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)NC(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[c]isoxazole ring, followed by the introduction of the benzo[d][1,3]dioxole moiety. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow chemistry and high-throughput screening to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2H-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

4-Iodobenzoic acid: Shares a similar benzoic acid structure but differs in functional groups and overall reactivity.

4-Chloromethcathinone: A stimulant drug with a different core structure but some overlapping chemical properties.

Uniqueness

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2H-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of the benzo[c]isoxazole and benzo[d][1,3]dioxole rings

Biological Activity

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydro-benzoxazole moiety linked to a benzodioxole carboxamide. Its molecular formula is , with a molecular weight of approximately 260.26 g/mol. The unique structural components are believed to contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that derivatives of benzoxazole exhibit varying degrees of antimicrobial activity. A study screening 41 benzoxazole derivatives revealed selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and limited activity against Gram-negative strains like Escherichia coli . The minimal inhibitory concentrations (MICs) for selected compounds are summarized in Table 1.

| Compound | MIC (µg/mL) against Bacillus subtilis | MIC (µg/mL) against Escherichia coli |

|---|---|---|

| Compound 1 | 32 | >128 |

| Compound 2 | 16 | >128 |

| Compound 3 | 8 | >128 |

The structure–activity relationship (SAR) analysis indicated that compounds with electron-donating groups exhibited enhanced antibacterial properties .

2. Anticancer Activity

Numerous studies have reported the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. For instance, compounds based on the benzoxazole structure have shown efficacy against breast cancer cells (MCF-7), lung cancer cells (A549), and prostate cancer cells (PC3) .

A notable case study involved the evaluation of a specific derivative's effects on MCF-7 cells, demonstrating significant inhibition of cell proliferation at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Initial findings suggest it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines in activated macrophages .

The biological activity of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2H-1,3-benzodioxole-5-carboxamide is believed to involve multiple mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes related to inflammation and cancer progression.

- Receptor Interaction: It shows potential binding affinity to specific receptors involved in pain and inflammation signaling pathways.

Molecular docking studies have suggested that the compound effectively binds to these targets, enhancing its therapeutic potential .

Q & A

Q. What are the optimal synthetic routes for N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2H-1,3-benzodioxole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be achieved via multi-step condensation reactions. A typical approach involves coupling a benzodioxole-5-carboxylic acid derivative (e.g., acid chloride or activated ester) with a tetrahydrobenzoxazole amine precursor. Key optimization parameters include:

- Solvent selection : Polar aprotic solvents like DMF or THF improve solubility and reaction efficiency.

- Catalysts : Coupling agents such as HATU or EDCI enhance amide bond formation.

- Temperature : Moderate heating (60–80°C) balances reaction rate and side-product minimization.

Post-synthesis, purification via silica gel chromatography (ethyl acetate/hexane gradients) ensures high purity. Analogous benzoxazole derivatives show yields of 20–52% under optimized conditions .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy : 1H and 13C NMR confirm connectivity (e.g., benzodioxole protons at δ 6.8–7.2 ppm, benzoxazole carbons at δ 150–160 ppm).

- Mass spectrometry : High-resolution MS (ESI or EI) verifies molecular weight (e.g., [M+H]+ expected at ~315–330 Da).

- HPLC : Reverse-phase C18 columns assess purity (>95% by area under the curve).

- IR spectroscopy : Key peaks include C=O stretches (~1650 cm⁻¹) and benzoxazole ring vibrations (~1600 cm⁻¹).

Melting points for analogous compounds range from 202–256°C, providing additional validation .

Advanced Research Questions

Q. How can computational modeling guide the design of analogs with improved pharmacological profiles?

Methodological Answer: Computational strategies include:

- Molecular docking : Predict binding affinities to targets like kinases or GPCRs (e.g., AutoDock Vina or Schrödinger Suite).

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to optimize reactivity.

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzodioxole) with bioactivity.

- MD simulations : Assess ligand-receptor complex stability over 100-ns trajectories.

These methods reduce trial-and-error synthesis; for example, furan or thiophene substitutions in analogs show enhanced target selectivity .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound class?

Methodological Answer: To address discrepancies:

- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and protocols (e.g., MTT vs. SRB for cytotoxicity).

- Structure-activity meta-analysis : Identify confounding variables (e.g., substituent position on benzoxazole).

- Independent replication : Validate key findings across labs with controlled conditions (pH, temperature).

- Off-target profiling : Use kinase/GPCR panels to rule out nonspecific interactions.

For example, variations in IC50 values for enzyme inhibition may arise from assay pH or co-solvents .

Q. How can researchers elucidate the mechanism of action for observed enzyme inhibition?

Methodological Answer: Mechanistic studies require:

- Kinetic assays : Measure Km and Vmax under varying substrate/inhibitor concentrations to classify inhibition (competitive, uncompetitive).

- Biophysical techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics (KD, ΔG).

- Cellular target validation : CRISPR/Cas9 knockout models confirm on-target effects (e.g., apoptosis in target-deficient cells).

- Metabolomics : LC-MS profiles downstream metabolic changes post-treatment.

For instance, benzoxazole-carboxamide analogs exhibit non-competitive inhibition of cytochrome P450 enzymes via heme coordination .

Q. What strategies enable regioselective modification of the benzodioxole or benzoxazole moieties?

Methodological Answer: Regioselectivity is achieved through:

- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines, silyl ethers for hydroxyls).

- Directed ortho-metalation : Use LDA or TMPZnCl to functionalize benzoxazole at specific positions.

- Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings modify aryl halides on benzodioxole.

For example, Pd-catalyzed amination selectively modifies the benzodioxole ring without disrupting the benzoxazole core .

Q. How should stability studies be designed for in vitro and in vivo applications?

Methodological Answer:

- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC over 24–72 hours.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light sensitivity : Expose to UV/visible light and track photodegradation products.

- Plasma stability : Incubate with human/animal plasma and quantify parent compound loss.

Analogous compounds show stability in neutral buffers but degrade rapidly under acidic conditions (e.g., t1/2 < 2 hours at pH 2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.